molecular formula C7H7FN2O3 B6169495 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid CAS No. 2694735-34-5

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid

Cat. No. B6169495
CAS RN: 2694735-34-5
M. Wt: 186.1
InChI Key:
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Description

6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid, also known as FPO-3-COOH, is a heterocyclic organic compound with a wide range of applications in the scientific and medical research fields. It is a fluorinated analogue of pyrazolo[3,2-b][1,3]oxazine, a compound that has been used in a variety of research areas, including drug discovery, biochemistry, and chemical synthesis. FPO-3-COOH has been found to have unique properties that make it a useful tool in scientific research. This article will provide an overview of FPO-3-COOH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has been used in a variety of scientific research applications, including drug discovery, biochemistry, and chemical synthesis. It has been used in drug discovery as a tool to identify new compounds that may have therapeutic potential. In biochemistry, 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has been used as a tool to study the structure and function of enzymes. In chemical synthesis, it has been used as a starting material for the synthesis of other compounds.

Mechanism of Action

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has been found to act as an inhibitor of several enzymes, including the enzyme phosphodiesterase-4 (PDE4), which plays an important role in the regulation of cellular processes such as inflammation, cell proliferation, and apoptosis. 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid binds to the active site of PDE4, thereby inhibiting its activity and leading to an increase in the levels of cyclic adenosine monophosphate (cAMP) in the cell. This increase in cAMP levels can lead to numerous physiological effects, depending on the cell type.
Biochemical and Physiological Effects
6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been found to have anti-cancer effects, as it has been shown to inhibit the growth of several cancer cell lines. Additionally, 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has been found to have neuroprotective effects, as it has been shown to protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it has been found to be highly soluble in a variety of solvents. Additionally, it has a low toxicity, making it safe to use in experiments. However, there are some limitations to its use in laboratory experiments. For example, its low solubility in water can make it difficult to use in aqueous solutions. Additionally, its reaction with some metals can lead to the formation of unstable products, which can reduce the yield of the desired compound.

Future Directions

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has a wide range of potential applications in the scientific and medical research fields. In the future, it could be used to develop new drugs that target specific enzymes or pathways involved in disease processes. Additionally, it could be used to study the structure and function of enzymes and other proteins, as well as to synthesize new compounds for use in drug discovery and chemical synthesis. Finally, it could be used to develop new treatments for a variety of diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid can be synthesized in a two-step process that involves the reaction of 3-amino-2-fluoropyridine with formaldehyde followed by oxidation with sodium hypochlorite. The first step involves the reaction of 3-amino-2-fluoropyridine with formaldehyde to form the Schiff base, which is then oxidized with sodium hypochlorite to form 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid. This method has been found to be highly efficient and can be used to produce high yields of the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid involves the conversion of a pyrazole derivative to the desired oxazine ring system, followed by the introduction of a carboxylic acid group at the 3-position of the oxazine ring.", "Starting Materials": [ "4-fluoro-3-nitrobenzoic acid", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "2-chloroacetic acid" ], "Reaction": [ "Step 1: Reduction of 4-fluoro-3-nitrobenzoic acid to 4-fluoro-3-aminobenzoic acid using hydrazine hydrate and sulfuric acid.", "Step 2: Diazotization of 4-fluoro-3-aminobenzoic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 3: Coupling of the diazonium salt with ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-3-(1-ethoxycarbonyl-2-oxopropyl)azobenzene.", "Step 4: Cyclization of 4-fluoro-3-(1-ethoxycarbonyl-2-oxopropyl)azobenzene with sodium hydroxide to form 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine.", "Step 5: Introduction of a carboxylic acid group at the 3-position of the oxazine ring using 2-chloroacetic acid and sodium hydroxide to form 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid." ] }

CAS RN

2694735-34-5

Product Name

6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid

Molecular Formula

C7H7FN2O3

Molecular Weight

186.1

Purity

95

Origin of Product

United States

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